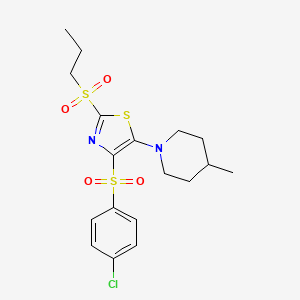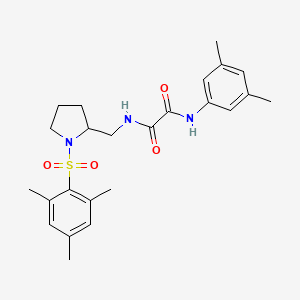![molecular formula C13H18N2O4S B2996771 Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate CAS No. 2374758-07-1](/img/structure/B2996771.png)
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis, particularly for amines . The cyclopropyl group is a three-membered ring, which is known for its strain and reactivity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amine group, and the cyclopropyl group. The BOC group could be removed using acid to reveal the amine .Scientific Research Applications
Chemical Modification and Bioactive Compound Synthesis
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate is a compound of interest in the synthesis of bioactive molecules. This chemical serves as a precursor or intermediate in the creation of various derivatives with potential applications in medicinal chemistry and biological research. The modification of such compounds can lead to the discovery of new therapeutic agents with specific pharmacological activities.
Application in Heterocyclic Compound Synthesis
The molecule is particularly relevant in the synthesis of heterocyclic compounds. Heterocyclic chemistry is a core part of medicinal chemistry, providing the backbone for a vast number of drugs and biological probes. The thiazole ring present in this compound is a common motif in pharmaceuticals due to its favorable electronic and steric properties, which can enhance drug-receptor interactions.
Role in Drug Discovery and Development
In drug discovery, methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate could be utilized to develop new compounds with improved pharmacokinetic and pharmacodynamic properties. Its modification could lead to the discovery of novel agents with potential applications in treating diseases or as tools in biological research to elucidate cellular processes.
Potential for Generating Diverse Biological Activities
The ability to generate a wide range of derivatives from this compound underscores its utility in exploring biological space. By synthesizing derivatives with varied substituents, researchers can systematically investigate structure-activity relationships (SAR) and identify compounds with desirable biological activities. This approach is fundamental in the optimization of lead compounds in drug development projects.
References (Sources)
Synthetic Phenolic Antioxidants A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
discusses the synthesis and applications of synthetic antioxidants, highlighting the importance of chemical modification in developing compounds with desired properties (Liu & Mabury, 2020).
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles reviews the synthesis and biological activities of benzothiazole derivatives, illustrating the significance of heterocyclic compounds in medicinal chemistry (Rosales-Hernández et al., 2022).
POCl3 Mediated Syntheses, Pharmacological Evaluation and Molecular Docking Studies of Some Novel Benzofused Thiazole Derivatives as a Potential Antioxidant and Anti-inflammatory Agents provides an example of how specific chemical scaffolds are utilized to synthesize compounds with potential therapeutic applications (Raut et al., 2020).
properties
IUPAC Name |
methyl 5-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-11-14-8(10(16)18-4)9(20-11)7-5-6-7/h7H,5-6H2,1-4H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYRWGROFIYMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-cyclopropyl-1,3-thiazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)




![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)

![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)